(3-Isopropoxyphenyl)(1-((5-methyl-1-propyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanone
Description
This compound is a methanone derivative featuring a piperidine core substituted with a 5-methyl-1-propyl-1H-pyrazol-4-ylmethyl group and a 3-isopropoxyphenyl moiety.
Properties
IUPAC Name |
[1-[(5-methyl-1-propylpyrazol-4-yl)methyl]piperidin-3-yl]-(3-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O2/c1-5-11-26-18(4)21(14-24-26)16-25-12-7-9-20(15-25)23(27)19-8-6-10-22(13-19)28-17(2)3/h6,8,10,13-14,17,20H,5,7,9,11-12,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMPMEQLXDHGQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)CN2CCCC(C2)C(=O)C3=CC(=CC=C3)OC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ML157 typically involves a series of well-defined chemical reactions. One common method includes the use of transition metal catalysis to facilitate the formation of the desired compound. The reaction conditions often involve specific temperatures, pressures, and the use of solvents to optimize the yield and purity of ML157.
Industrial Production Methods: In an industrial setting, the production of ML157 is scaled up using large-scale reactors and continuous flow processes. This ensures a consistent and high-quality output of the compound. The industrial methods also incorporate advanced purification techniques such as preparative liquid chromatography to isolate ML157 from any impurities .
Chemical Reactions Analysis
Types of Reactions: ML157 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving ML157 include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions are carefully controlled to ensure the desired transformation of ML157 into its major products.
Major Products Formed: The major products formed from the reactions of ML157 depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives of ML157, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
Example Reaction Scheme
| Step | Reaction Type | Reactants | Products |
|---|---|---|---|
| 1 | Cyclocondensation | Hydrazine + 1,3-Dicarbonyl | Pyrazole |
| 2 | Alkylation | Piperidine + Alkyl Halide | Piperidine Derivative |
| 3 | Coupling | Isopropoxyphenyl + Piperidinyl-Pyrazolyl | Target Compound |
Pharmacological Properties
The compound exhibits a range of biological activities, primarily due to its structural features that allow interaction with various biological targets:
- Positive Allosteric Modulation : Research indicates that compounds with similar structures can act as allosteric modulators of G protein-coupled receptors (GPCRs), which are critical in treating neurological disorders such as Alzheimer's disease and schizophrenia .
- Antimicrobial Activity : A study on substituted pyrazoles revealed significant antibacterial properties against various pathogens, suggesting potential applications in developing new antibiotics .
Case Study 1: Allosteric Modulators
In a study focused on the modulation of muscarinic receptors, compounds structurally related to (3-Isopropoxyphenyl)(1-((5-methyl-1-propyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanone were shown to enhance receptor activity without directly activating them. This mechanism is crucial for minimizing side effects associated with direct agonists .
Case Study 2: Antimicrobial Efficacy
Another investigation highlighted the antimicrobial potential of pyrazole derivatives, where compounds similar to the target molecule demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The results indicated a promising avenue for further development into therapeutic agents for infectious diseases .
Mechanism of Action
The mechanism of action of ML157 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to various biological responses, such as the inhibition of certain enzymes or the activation of specific signaling pathways. The detailed understanding of ML157’s mechanism of action is crucial for its application in therapeutic settings .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the aryl, heterocyclic, and piperidine/pyrrolidine moieties. Below is a comparative analysis based on available literature:
Table 1: Key Structural and Functional Comparisons
| Compound Name / ID | Core Structure | Key Substituents | Reported Activity/Properties | Reference |
|---|---|---|---|---|
| (3-Isopropoxyphenyl)(1-((5-methyl-1-propyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanone (Target) | Piperidine-linked methanone | 3-Isopropoxyphenyl; 5-methyl-1-propyl-pyrazole | Hypothesized CNS activity (structural analogy) | |
| 5-Amino-3-hydroxy-1H-pyrazol-1-ylmethanone (7a) | Thiophene-linked methanone | Pyrazole-amino-hydroxy; thiophene-cyano-diamino | Anticancer (in vitro cytotoxicity) | |
| 5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone (3a) | Dihydropyrazole-linked methanone | Indolyl; phenyl; pyridine | Antidepressant (serotonin modulation) | |
| (4-Methylpiperazin-1-yl)(4-((5-chloro-pyrimidin-2-yl)amino)phenyl)methanone (w3) | Piperazine-linked methanone | Chloropyrimidine; 4-methylpiperazine | Kinase inhibition (JAK2/STAT3) | |
| 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone (1015525-17-3) | Piperazine-linked methanone | 2,3-Dimethylphenyl; 3-phenyl-pyrazole | Analgesic (μ-opioid receptor binding) |
Key Findings
Substituent Impact on Bioactivity: The isopropoxyphenyl group in the target compound distinguishes it from analogs with electron-withdrawing groups (e.g., cyano in 7a ). This substitution may favor hydrophobic interactions in CNS targets compared to the polar thiophene in 7a. Pyrazole modifications: The 5-methyl-1-propyl group on the pyrazole in the target compound contrasts with the indolyl group in 3a , which is critical for serotonin receptor binding. The propyl chain may reduce metabolic instability compared to smaller alkyl groups.
Core Heterocycle Comparison: Piperidine vs. Piperazine-containing compounds like 1015525-17-3 show stronger affinity for opioid receptors, suggesting the target’s piperidine core may shift selectivity toward other GPCRs.
Pharmacokinetic Properties: The isopropoxy group in the target compound likely increases logP compared to analogs with hydrophilic substituents (e.g., amino-hydroxy in 7a ). This could enhance oral bioavailability but may require formulation optimization to avoid solubility limitations.
Biological Activity
(3-Isopropoxyphenyl)(1-((5-methyl-1-propyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanone, a compound with the molecular formula C23H33N3O2, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a piperidine ring and a pyrazole moiety, which are known to contribute to various biological activities. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against various pathogens.
- Antifungal Activity : Similar to its antibacterial properties, the compound may also show efficacy against fungal strains.
- CNS Activity : Given the presence of the piperidine and pyrazole structures, there is potential for neuroactive effects.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related compounds found that derivatives with similar structures displayed significant antibacterial activity. For instance, compounds containing piperidine rings showed inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values in the range of 0.0039 to 0.025 mg/mL .
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| Compound A (Piperidine derivative) | Staphylococcus aureus | 0.0039 |
| Compound B (Piperidine derivative) | Escherichia coli | 0.025 |
| Compound C (Related structure) | Candida albicans | 0.1 |
Case Study 1: Antibacterial Efficacy
In a controlled study, a series of piperidine derivatives were synthesized and tested for their antibacterial properties. The results indicated that modifications in the chemical structure significantly influenced their bioactivity, suggesting that the introduction of specific substituents could enhance efficacy against resistant bacterial strains .
Case Study 2: Neuropharmacological Potential
Another investigation focused on the neuropharmacological effects of similar compounds revealed that they could modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases. The mechanisms involved G protein-coupled receptor interactions, which are crucial in mediating CNS activity .
The biological activity of this compound is likely mediated through multiple pathways:
- G Protein-Coupled Receptor Modulation : The compound may interact with various GPCRs, influencing downstream signaling pathways critical for cellular responses.
- Ion Channel Regulation : Its structural components may affect ion channel activities, altering cellular excitability and neurotransmission .
- Enzymatic Inhibition : Similar compounds have shown potential in inhibiting specific enzymes involved in microbial resistance mechanisms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
